N-(4-aminophenyl)cyclopropanesulfonamide
Overview
Description
N-(4-aminophenyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C₉H₁₂N₂O₂S and a molecular weight of 212.27 g/mol . This compound is characterized by the presence of an aminophenyl group attached to a cyclopropanesulfonamide moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)cyclopropanesulfonamide typically involves the reaction of 4-nitrophenylcyclopropanesulfonamide with reducing agents to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminophenyl)cyclopropanesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
N-(4-aminophenyl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropanesulfonamide moiety can interact with hydrophobic regions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)cyclopropanesulfonamide: Similar structure but with a nitro group instead of an amino group.
N-(4-methylphenyl)cyclopropanesulfonamide: Similar structure but with a methyl group instead of an amino group.
N-(4-chlorophenyl)cyclopropanesulfonamide: Similar structure but with a chloro group instead of an amino group.
Uniqueness
N-(4-aminophenyl)cyclopropanesulfonamide is unique due to the presence of the amino group, which allows it to participate in a wide range of chemical reactions and biological interactions.
Properties
IUPAC Name |
N-(4-aminophenyl)cyclopropanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-7-1-3-8(4-2-7)11-14(12,13)9-5-6-9/h1-4,9,11H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMQONHLYNJQKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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